[4-(Difluoromethoxy)phenyl][7-(4-methoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone
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Overview
Description
This compound is a complex heterocyclic molecule with a fused triazolopyrimidine ring system. Let’s break down its structure:
- The core structure consists of a triazolopyrimidine ring, which is a bicyclic system formed by the fusion of a triazole ring and a pyrimidine ring.
- The substituents on this core include a difluoromethoxy group (CF₂OCH₃) at the 4-position of the phenyl ring and a trifluoromethyl group (CF₃) at the 5-position of the pyrimidine ring.
- Additionally, there is a methoxy group (OCH₃) at the 7-position of the phenyl ring.
Preparation Methods
The synthetic routes to prepare this compound can vary, but here’s a general outline:
-
Method 1: Multistep Synthesis
- Start with commercially available starting materials, such as 4-methoxyphenylboronic acid or its derivative.
- Perform a Suzuki-Miyaura cross-coupling reaction with 5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl bromide or its precursor.
- Introduce the difluoromethoxy group using a suitable reagent (e.g., DAST or Deoxo-Fluor).
- Finally, protect the ketone functionality with a methoxy group using methanol and acid catalysis.
-
Method 2: One-Pot Synthesis
- Start with a 4-methoxyphenyl aldehyde.
- React it with 5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl hydrazine in the presence of a suitable Lewis acid.
- Oxidize the resulting hydrazone to the ketone using an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Chemical Reactions Analysis
Reactivity: The compound’s reactivity depends on the functional groups present. It can undergo nucleophilic substitutions, reductions, and other reactions typical of ketones and aryl compounds.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but expect derivatives with modified substituents.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate, especially if it interacts with specific biological targets.
Materials Science: Explore its use in organic electronics or as a building block for functional materials.
Bioconjugation: Attach it to biomolecules for targeted drug delivery or imaging.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) that interact with this compound.
Pathways: Investigate signaling pathways affected by its binding.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C21H15F5N4O3 |
---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
[4-(difluoromethoxy)phenyl]-[7-(4-methoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone |
InChI |
InChI=1S/C21H15F5N4O3/c1-32-13-6-2-11(3-7-13)16-15(17(31)12-4-8-14(9-5-12)33-19(22)23)18(21(24,25)26)29-20-27-10-28-30(16)20/h2-10,16,19H,1H3,(H,27,28,29) |
InChI Key |
TXTYYBMMBPJRLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C(F)(F)F)C(=O)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
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